N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide
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Overview
Description
“N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide” is a complex organic compound. It contains a benzo[d]thiazol-2-yl group, which is a common motif in pharmaceutical chemistry . The compound also features a hydrazinecarbonyl group and a benzenesulfonamide moiety, which are also prevalent in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several functional groups, including the aromatic benzo[d]thiazol-2-yl ring, the hydrazinecarbonyl group, and the benzenesulfonamide moiety. These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the hydrazinecarbonyl group might be susceptible to reactions with electrophiles, while the benzenesulfonamide moiety could potentially undergo reactions with bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its lipophilicity, while the sulfonamide group could contribute to its water solubility .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . The inhibition of these enzymes prevents the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, which are involved in the mediation of pain, fever, and inflammation .
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
Result of Action
The inhibition of COX-1 and COX-2 by this compound leads to a reduction in the production of prostaglandins . This results in decreased inflammation, providing potential relief from symptoms associated with inflammatory conditions .
Properties
IUPAC Name |
N,N-diethyl-4-[[(4-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-4-23(5-2)28(25,26)15-11-9-14(10-12-15)18(24)21-22-19-20-17-13(3)7-6-8-16(17)27-19/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAQILCZTJMFNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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